molecular formula C25H22FNO2S B11277715 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11277715
M. Wt: 419.5 g/mol
InChI Key: WIJPPYFHDVUFGJ-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes fluorine, hydroxyl, methyl, and methylsulfanyl groups attached to a pyrrolidone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrolidone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The fluorophenyl, hydroxyl, methylphenyl, and methylsulfanyl groups are introduced through various substitution reactions, often using reagents like fluorobenzene, methylphenylboronic acid, and methylthiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the pyrrolidone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

5-(3-Fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The fluorine and hydroxyl groups may play a role in binding to enzymes or receptors, while the methylsulfanyl group could influence the compound’s lipophilicity and membrane permeability. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3-Bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the fluorine atom in 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-{[4-(methylsulfanyl)phenyl]methyl}-2,5-dihydro-1H-pyrrol-2-one makes it unique compared to its chloro and bromo analogs. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22FNO2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)-1-[(4-methylsulfanylphenyl)methyl]-2H-pyrrol-5-one

InChI

InChI=1S/C25H22FNO2S/c1-16-6-10-18(11-7-16)22-23(19-4-3-5-20(26)14-19)27(25(29)24(22)28)15-17-8-12-21(30-2)13-9-17/h3-14,23,28H,15H2,1-2H3

InChI Key

WIJPPYFHDVUFGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=C(C=C4)SC)O

Origin of Product

United States

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